

4-Chloropyridazine basic properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloropyridazine

Cat. No.: B092835

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloropyridazine**: Properties, Synthesis, and Reactivity

Introduction

4-Chloropyridazine is a halogenated heterocyclic compound built upon a pyridazine core. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a multitude of biologically active molecules. The introduction of a chlorine atom at the 4-position transforms the pyridazine ring into a versatile and highly reactive synthetic intermediate. The electron-deficient nature of the diazone ring system, amplified by the inductive effect of the chlorine atom, renders the C4 position exceptionally susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This reactivity profile has established **4-chloropyridazine** as a pivotal building block for medicinal chemists and drug development professionals, enabling the efficient construction of complex molecular architectures for therapeutic applications.

Molecular Structure and Physicochemical Properties

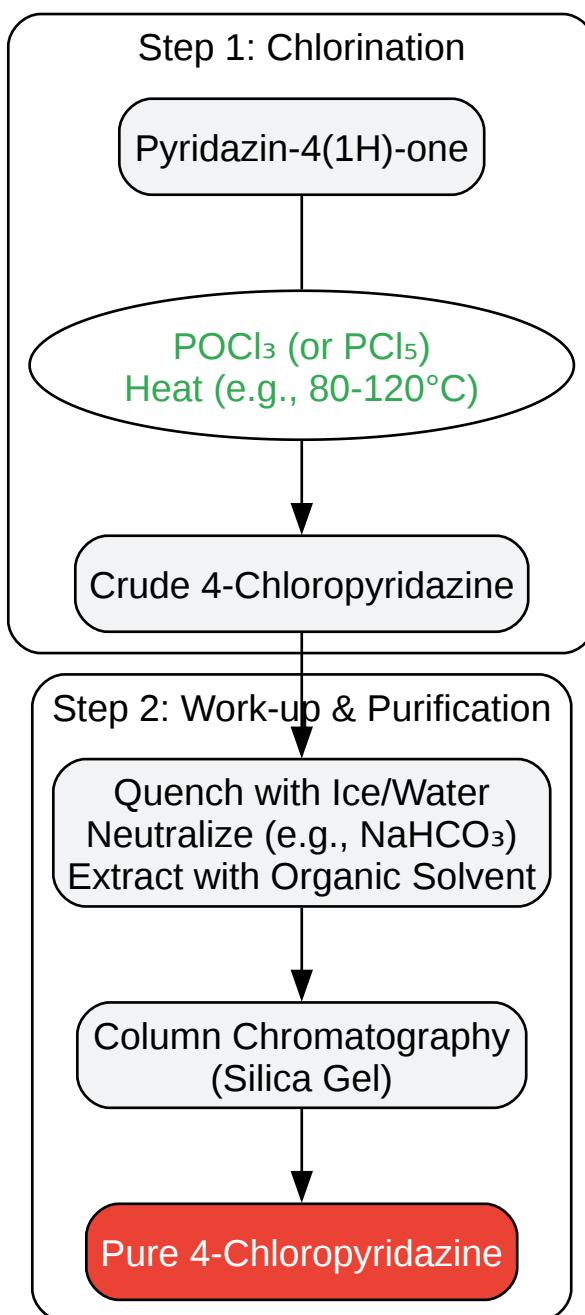
4-Chloropyridazine is characterized by a planar, aromatic pyridazine ring substituted with a single chlorine atom. The two adjacent nitrogen atoms significantly influence the electronic distribution within the ring, creating a π -deficient system.

Caption: Molecular structure of **4-Chloropyridazine**.

The key physicochemical properties of **4-chloropyridazine**, often supplied as its more stable hydrochloride salt, are summarized below.

Property	Value	Source(s)
IUPAC Name	4-chloropyridazine	Alfa Chemistry[1]
CAS Number	1193386-63-8 (for hydrochloride salt)	Alfa Chemistry[1]
Molecular Formula	C ₄ H ₃ CIN ₂	Alfa Chemistry[1] (for free base)
Molecular Weight	114.53 g/mol (for free base)	Calculated
Appearance	White to light yellow powder or crystal	TCI[2] (for hydrochloride salt)

Spectroscopic Characterization


Structural elucidation and purity assessment of **4-chloropyridazine** and its derivatives rely on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions. The electron-withdrawing nature of the nitrogen and chlorine atoms will shift these protons downfield.
 - ¹³C NMR: The carbon spectrum will display four signals for the unique carbon atoms of the pyridazine ring. The C4 carbon, directly attached to the chlorine, will be significantly affected. Comprehensive 1D and 2D NMR methods are standard for the full assignment of pyridazine derivatives.[3]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the ring, and a distinct C-Cl stretching vibration.

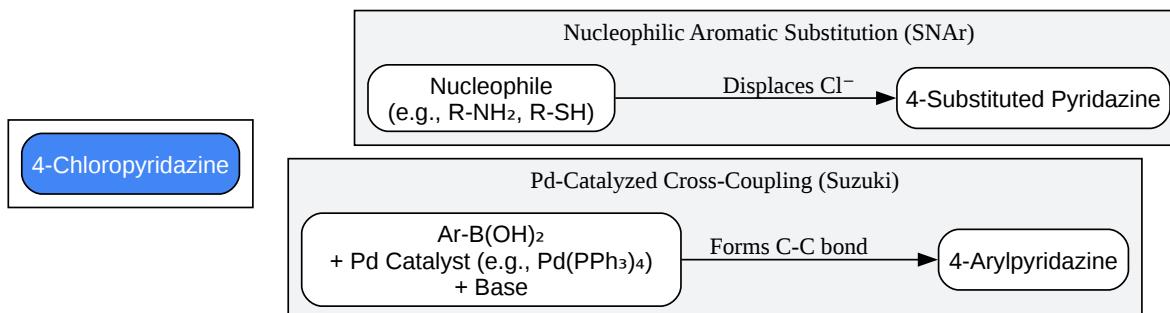
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $M+2$ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Synthesis and Purification

A prevalent and robust method for the synthesis of chloropyridazines involves the chlorination of the corresponding pyridazinone precursor. This transformation is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5).

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Chloropyridazine**.


Experimental Protocol: Synthesis of 4-Chloropyridazine

This protocol is a generalized procedure based on common chemical transformations for converting pyridazinones to chloropyridazines.^{[4][5]}

- Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with the pyridazin-4(1H)-one precursor.
- Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl_3) (typically 3-5 molar equivalents) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.
- Heating: Heat the reaction mixture under reflux (e.g., 80-120 °C) for several hours (typically 3-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution.
- Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as saturated sodium bicarbonate solution or sodium carbonate, until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **4-chloropyridazine** using silica gel column chromatography to obtain the final product.

Chemical Reactivity and Key Reactions

The synthetic utility of **4-chloropyridazine** stems from the high reactivity of the C4 position, which is governed by the electron-deficient nature of the pyridazine ring. The two ring nitrogen atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bond and making the carbon atom highly electrophilic.^{[6][7]} This facilitates two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn₂-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [4-Chloropyridazine basic properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092835#4-chloropyridazine-basic-properties-and-structure\]](https://www.benchchem.com/product/b092835#4-chloropyridazine-basic-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com